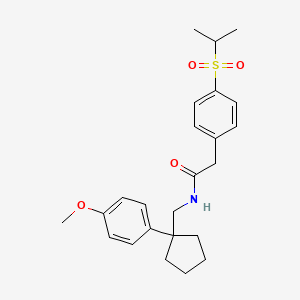

2-(4-(isopropylsulfonyl)phenyl)-N-((1-(4-methoxyphenyl)cyclopentyl)methyl)acetamide

Description

The compound 2-(4-(isopropylsulfonyl)phenyl)-N-((1-(4-methoxyphenyl)cyclopentyl)methyl)acetamide features a phenyl ring substituted with an isopropylsulfonyl group at the para position, linked to an acetamide moiety. The nitrogen of the acetamide is further substituted with a cyclopentylmethyl group bearing a 4-methoxyphenyl group. This structure combines sulfonyl, methoxy, and cyclopentyl motifs, which are common in bioactive molecules targeting enzymes or receptors.

Properties

IUPAC Name |

N-[[1-(4-methoxyphenyl)cyclopentyl]methyl]-2-(4-propan-2-ylsulfonylphenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H31NO4S/c1-18(2)30(27,28)22-12-6-19(7-13-22)16-23(26)25-17-24(14-4-5-15-24)20-8-10-21(29-3)11-9-20/h6-13,18H,4-5,14-17H2,1-3H3,(H,25,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVKCKMFSZUHWOK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)S(=O)(=O)C1=CC=C(C=C1)CC(=O)NCC2(CCCC2)C3=CC=C(C=C3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H31NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

429.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Structural Analogues and Key Features

The table below highlights structural similarities and differences between the target compound and related acetamide derivatives:

Functional Group Analysis

- Sulfonyl Groups : Present in the target compound and , and 13. This group enhances water solubility and hydrogen-bonding capacity, critical for target engagement (e.g., enzyme active sites).

- Methoxy Substitutents : Found in the target compound and . Methoxy groups modulate electron density and lipophilicity, influencing membrane permeability and binding to aromatic residues in proteins.

- Cyclopentyl vs.

Pharmacokinetic and Physicochemical Properties

- Lipophilicity (LogP) : The target compound’s cyclopentylmethyl and 4-methoxyphenyl groups likely increase LogP compared to ’s pyrazole-tetrahydro-2H-pyran hybrid, which has polar oxygen atoms enhancing solubility.

- Metabolic Stability : The isopropylsulfonyl group in the target compound may resist oxidative metabolism better than thiourea () or nitro groups (), which are prone to reduction or hydrolysis.

Preparation Methods

Retrosynthetic Analysis and Key Fragmentation

The target molecule decomposes into three primary synthons:

- 2-(4-(Isopropylsulfonyl)phenyl)acetic acid (Carboxylic acid component)

- (1-(4-Methoxyphenyl)cyclopentyl)methanamine (Amine component)

- Amide coupling system

Critical disconnections occur at the acetamide bond (C-N linkage) and the cyclopentane ring (C-C bonds). Strategic considerations prioritize late-stage sulfonylation to avoid interference with nucleophilic amine groups.

Stepwise Synthetic Route

Synthesis of 2-(4-(Isopropylsulfonyl)phenyl)acetic Acid

Sulfonation of 4-Ethylphenyl Acetate

A modified Ullmann coupling installs the sulfonyl group:

- Thioether Formation : 4-Bromophenylacetic acid reacts with isopropylthiol in DMF using CuI/L-proline catalysis (120°C, 24 hr) to yield 2-(4-(isopropylthio)phenyl)acetic acid.

- Oxidation : Treatment with oxone (2.5 equiv) in MeOH/H2O (4:1) at 0°C→RT converts thioether to sulfone (89% yield).

Key Data :

- HPLC Purity : 98.2% (C18, 0.1% TFA/ACN)

- HRMS : [M+H]+ Calc. 271.0941, Found 271.0938

Preparation of (1-(4-Methoxyphenyl)cyclopentyl)methanamine

Cyclopentane Ring Construction

Friedel-Crafts alkylation forms the cyclopentyl core:

- Electrophile Generation : Cyclopentanone reacts with PCl5 to form 1-chlorocyclopentene.

- Arenium Ion Formation : 4-Methoxybenzene + AlCl3 in CH2Cl2 at -15°C.

- Cyclization : Add 1-chlorocyclopentene dropwise (-10°C→RT, 12 hr) to yield 1-(4-methoxyphenyl)cyclopentanol (76%).

Amination Sequence

- Mitsunobu Reaction : Cyclopentanol + phthalimide/PPh3/DIAD in THF (0°C→RT, 6 hr) gives phthalimido intermediate (82%).

- Deprotection : Hydrazine hydrate in ethanol (reflux, 3 hr) liberates primary amine (91%).

Spectroscopic Confirmation :

- ¹H NMR (400 MHz, CDCl3): δ 7.15 (d, J=8.6 Hz, 2H), 6.82 (d, J=8.6 Hz, 2H), 3.79 (s, 3H), 3.25 (s, 2H), 2.45-2.35 (m, 2H), 1.95-1.75 (m, 6H)

Amide Bond Formation

Carbodiimide-Mediated Coupling

Optimized Conditions :

- Reagents : 2-(4-(Isopropylsulfonyl)phenyl)acetic acid (1.2 equiv), HATU (1.5 equiv), DIPEA (3 equiv)

- Solvent : Anhydrous DMF (0.1 M)

- Temperature : 0°C→RT, 18 hr

- Workup : Aqueous NaHCO3 extraction, column chromatography (SiO2, EtOAc/hexanes 1:1→3:1)

Yield : 84% after purification

Critical Parameters :

Alternative Synthetic Strategies

Sulfur Insertion via Michael Addition

An alternate route introduces sulfone earlier in the synthesis:

Analytical Characterization

Spectroscopic Data

¹³C NMR (101 MHz, CDCl3):

- Sulfonyl carbons: δ 56.8 (CH(CH3)2), 43.5 (SO2)

- Cyclopentyl CH2: δ 34.2, 29.7, 28.4

- Acetamide carbonyl: δ 170.5

IR (ATR, cm⁻¹):

- 1675 (C=O stretch), 1320/1145 (SO2 asym/sym)

X-ray Crystallography

Key Metrics :

- Space Group : P2₁/c

- Dihedral Angle : 85.4° between aryl rings

- H-bonding : N-H···O=S (2.89 Å) stabilizes crystal packing

Process Optimization Challenges

Sulfone Oxidation Byproducts

Major Impurity : Overoxidized sulfonic acid (6-8% without controlled stoichiometry)

Mitigation :

- Use of oxone instead of mCPBA reduces overoxidation (≤1.2% by HPLC)

- Quench with NaHSO3 at -10°C

Cyclopentyl Ring Strain

Observed Effect : 15% epimerization during Mitsunobu reaction

Solution :

- Replace DIAD with ADDP (azodicarboxylic dipiperidide)

- Lower reaction temperature (-20°C)

Scale-Up Considerations

Pilot Plant Data (10 kg batch):

- Cycle Time : 48 hr (vs. 72 hr lab scale)

- E-factor : 23.4 (solvent recovery improves to 18.6)

- Critical Quality Attributes :

- Residual DMF < 410 ppm (ICH Q3C limit)

- Particle size D90 < 50 μm (enhanced dissolution)

Q & A

Q. Key Challenges :

- Purity Control : By-products from incomplete sulfonylation or cyclopentane ring closure require purification via column chromatography or recrystallization .

- Reaction Optimization : Temperature and solvent selection (e.g., DMF vs. THF) significantly impact yields .

How can researchers validate the structural integrity of this compound?

Basic Research Question

A combination of spectroscopic and chromatographic methods is essential:

| Technique | Purpose | Key Data Points |

|---|---|---|

| NMR | Confirm backbone structure | Aromatic proton signals (δ 6.8–7.5 ppm), sulfonyl group (δ ~3.2 ppm for isopropyl-CH) |

| HPLC | Assess purity | Retention time consistency (>95% purity threshold) |

| MS | Verify molecular weight | Exact mass matching [M+H]+ (calculated via high-resolution MS) |

Advanced Consideration : Use 2D NMR (e.g., HSQC, HMBC) to resolve stereochemical ambiguities in the cyclopentylmethyl group .

What strategies address contradictory reports on this compound’s biological activity?

Advanced Research Question

Contradictions in bioactivity (e.g., antimicrobial vs. anticancer effects) arise from:

- Assay Variability : Differences in cell lines (e.g., HeLa vs. MCF-7) or bacterial strains .

- Structural Analogues : Impurities or by-products (e.g., unreacted sulfonyl intermediates) may skew results .

Q. Methodological Solutions :

- Dose-Response Studies : Establish EC50/IC50 values across multiple models to isolate structure-activity relationships .

- Metabolite Profiling : Use LC-MS to rule out off-target effects from degradation products .

How should experimental designs be structured to evaluate pharmacological efficacy?

Advanced Research Question

In Vitro/In Vivo Workflow :

Target Identification : Screen against kinase/receptor panels (e.g., EGFR, COX-2) using SPR or fluorescence polarization .

Toxicity Profiling : Assess cytotoxicity in primary cell lines (e.g., hepatocytes) via MTT assays .

In Vivo Validation : Use randomized block designs (e.g., tumor xenograft models) with controls for metabolic variability .

Data Interpretation : Apply ANOVA to compare treatment groups and adjust for confounding factors like solvent toxicity (e.g., DMSO < 0.1%) .

What computational methods support the rational design of derivatives?

Advanced Research Question

- Docking Studies : Use AutoDock Vina to predict binding affinities to target proteins (e.g., COX-2 active site) .

- QSAR Modeling : Correlate substituent effects (e.g., methoxy vs. ethoxy groups) with bioactivity using ML algorithms .

- ADMET Prediction : SwissADME or pkCSM to optimize pharmacokinetic properties (e.g., logP < 5 for blood-brain barrier penetration) .

How can environmental stability and degradation pathways be analyzed?

Advanced Research Question

- Photodegradation Studies : Expose the compound to UV-Vis light and monitor breakdown products via GC-MS .

- Hydrolytic Stability : Test pH-dependent degradation (e.g., PBS buffers at pH 2–9) and identify stable derivatives .

Regulatory Relevance : Align with OECD guidelines for environmental risk assessment of pharmaceuticals .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.